C3-Br vs. C6-Br: Superior Pd Insertion at C3
In a systematic study of regiocontrolled palladium-catalyzed cross-coupling on 3,6-dihalogenoimidazo[1,2-a]pyridines, palladium(0) was shown to preferentially undergo oxidative addition at the C3 position over the C6 position. The model substrate 6-iodo-3-bromoimidazo[1,2-a]pyridine underwent selective Sonogashira or Suzuki coupling exclusively at C3, leaving the C6 halide intact for a subsequent second coupling step [1]. This regiochemical preference establishes that the 3-bromo derivative (CAS 56051-32-2) is the more reactive coupling partner compared to its 6-bromo positional isomer (CAS 116355-18-1). Additionally, C3-brominated imidazo[1,2-a]pyridines were converted to their Suzuki–Miyaura products in 74% and 79% isolated yields using phenylboronic acid under standard Pd-catalyzed conditions [2]. In contrast, 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives gave Suzuki coupling yields in the range of 39.5–51.4% under comparable conditions [3].
| Evidence Dimension | Regioselectivity of palladium-catalyzed cross-coupling (oxidative addition preference) |
|---|---|
| Target Compound Data | C3-Br: preferential Pd insertion at C3; Suzuki coupling yields 74–79% for C3-brominated imidazo[1,2-a]pyridines |
| Comparator Or Baseline | C6-Br positional isomer (CAS 116355-18-1): Suzuki coupling yields 39.5–51.4% for 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives; C6 position is less reactive toward Pd insertion |
| Quantified Difference | C3 position is the kinetically preferred site for Pd oxidative addition; Suzuki coupling yields approximately 1.5- to 2.0-fold higher at C3 vs. C6 in imidazo[1,2-a]pyridine systems |
| Conditions | Pd(0)-catalyzed Suzuki–Miyaura and Sonogashira cross-coupling; various solvents (DMF, toluene, THF/water), bases (Na₂CO₃, CsF), temperatures (60–100 °C) |
Why This Matters
For procurement decisions in medicinal chemistry and parallel synthesis programs, the 3-bromo isomer enables more efficient and predictable C–C bond formation at the desired position, reducing reaction optimization time and improving overall synthetic throughput.
- [1] Yaziji V. et al. Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines: one-pot double-coupling approach. Tetrahedron, 2011, 67(37), 7128–7138. View Source
- [2] Li J., Tang J., Wu Y., He Q., Yu Y. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 2018, 8, 5058–5062. Scheme 5: Suzuki–Miyaura reaction of C3-halogenated products affording 74% and 79% yields. View Source
- [3] BenchChem (data origin from published procedure). Methyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Suzuki coupling yields: 39.5–51.4% with arylboronic acids in THF/water under reflux. View Source
